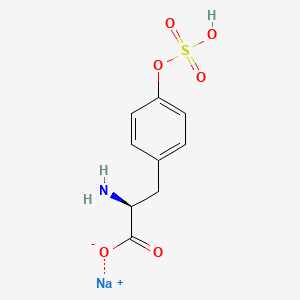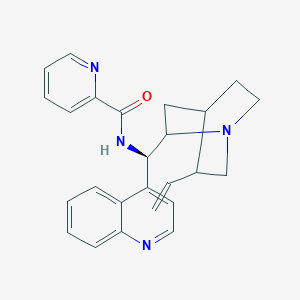
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- is a compound that belongs to the class of pyridinecarboxamides This compound is known for its unique chemical structure, which includes a pyridine ring and a cinchonan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- typically involves a multi-step process. One common method starts with the conversion of 2-picoline to 2-cyanopyridine through ammoxidation in a stainless-steel fixed-bed reactor at 370°C using vanadium pentoxide (V2O5) loaded on titanium dioxide (TiO2) as a catalyst. The 2-cyanopyridine is then transformed into 2-pyridinecarboxamide through oxidation hydrolysis in a basic solution using manganese dioxide (MnO2) as an oxidant at 70°C .
Industrial Production Methods
Industrial production of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and MnO2 under acidic or basic conditions.
Reduction: NaBH4 and LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- can yield pyridinecarboxylic acids, while reduction can produce pyridinecarbinols.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- involves its interaction with specific molecular targets and pathways. For instance, it acts as a poly (ADP-ribose) polymerase (PARP) inhibitor, which plays a crucial role in DNA repair processes. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on PARP for survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinamide: A pyridinecarboxamide with similar structural features but different biological activities.
Nicotinamide: Another pyridinecarboxamide known for its role as a vitamin (Vitamin B3) and its involvement in metabolic processes.
Isonicotinamide: A structural isomer of nicotinamide with distinct pharmacological properties.
Uniqueness
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- stands out due to its unique combination of a pyridine ring and a cinchonan moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C25H26N4O |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
N-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17?,18?,23?,24-/m1/s1 |
InChI-Schlüssel |
DKBSGEPCDLMFJP-NVTLTSMNSA-N |
Isomerische SMILES |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Kanonische SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


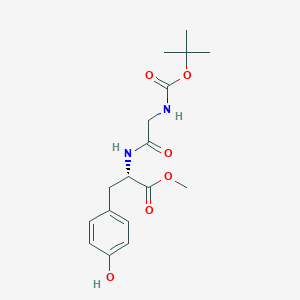
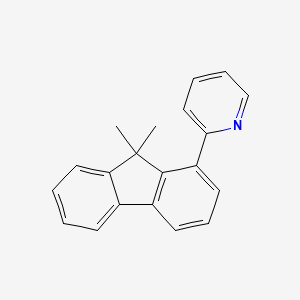
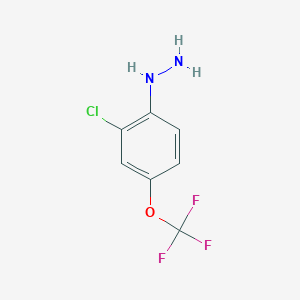
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
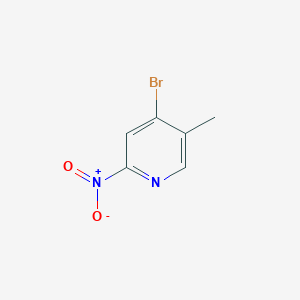
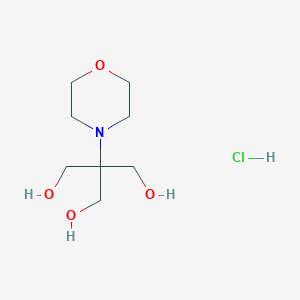


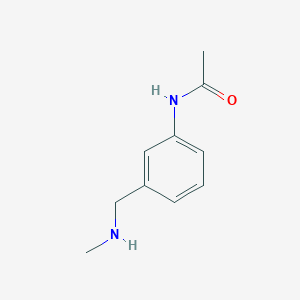
![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
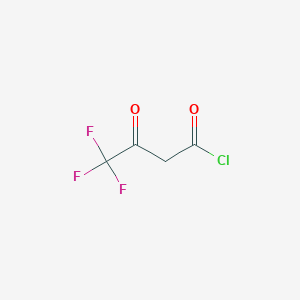
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
